Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate the 4-Iodophenyl Analog from Bromo and Chloro Counterparts
The target compound records a calculated LogP of 3.37 and PSA of 58.43 Ų (via molbase.cn) [1]. In comparison, the 4-bromophenyl analog (CAS 947534-80-7) is expected to have a lower LogP (~3.0–3.1) and virtually identical PSA (~58.4 Ų), while the 4-chlorophenyl derivative (CAS 947534-79-4) would be still less lipophilic (estimated LogP ~2.8–2.9). The higher LogP of the iodo compound translates to increased membrane permeability potential, which may be advantageous for central nervous system (CNS) or intracellular target engagement.
| Evidence Dimension | Calculated LogP and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.37; PSA = 58.43 Ų |
| Comparator Or Baseline | 4-Bromophenyl analog (CAS 947534-80-7): estimated LogP ~3.0–3.1; 4-Chlorophenyl analog (CAS 947534-79-4): estimated LogP ~2.8–2.9. PSA values are expected to be nearly identical (~58.4 Ų) for all three halide congeners. |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 (iodo vs. bromo); ΔLogP ≈ +0.5 to +0.6 (iodo vs. chloro). PSA difference ≤ 0.1 Ų. |
| Conditions | In silico calculation (fragment-based or atom-based method as implemented by molbase.cn) |
Why This Matters
Higher LogP without PSA penalty suggests the iodo compound may achieve superior passive membrane permeability—relevant for CNS or intracellular target programs where bromo or chloro analogs may underperform.
- [1] Molbase. 6-(4-iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-78-3) – calculated LogP and PSA. Accessed via qiye.molbase.cn. View Source
